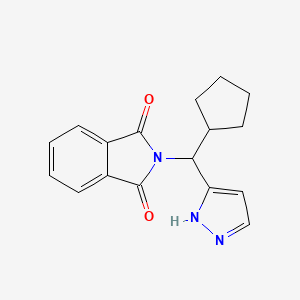
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-3-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 5-bromo-2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-aminopyridine undergoes nucleophilic substitution with 5-bromo-2,4-dichloropyrimidine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
科学的研究の応用
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, such as kinase inhibitors and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in chemical biology for the design and synthesis of probes and molecular tools to investigate biological systems.
作用機序
The mechanism of action of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: A precursor in the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.
6-(Pyridin-3-yl)pyrimidin-4-ol: A similar compound lacking the bromine atom, which may exhibit different reactivity and biological activity.
5-Bromo-6-(pyridin-4-yl)pyrimidin-4-ol: A regioisomer with the pyridinyl group at a different position, potentially leading to different properties and applications.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pyridin-3-yl group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
5-bromo-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |
InChIキー |
CCWOTUMXQSOKKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)





![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)


